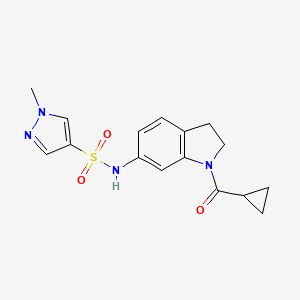

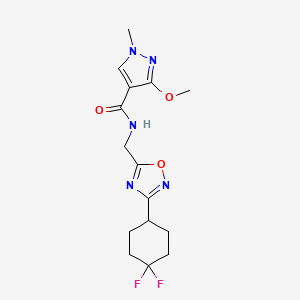

![molecular formula C8H6ClN3S B2583831 8-Chloro-2-(méthylthio)pyrido[3,4-d]pyrimidine CAS No. 1578245-95-0](/img/structure/B2583831.png)

8-Chloro-2-(méthylthio)pyrido[3,4-d]pyrimidine

Vue d'ensemble

Description

8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is a fused pyrimidine core that is considered a privileged scaffold in kinase inhibitor programs . It has been utilized in the synthesis and modification of pyrido[3,4-d]pyrimidines .

Synthesis Analysis

The synthesis of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine involves the preparation of intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . A versatile and efficient chemical approach has been reported for this class of molecules .Molecular Structure Analysis

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved stability .Chemical Reactions Analysis

The strategy for the chemical reactions involves using readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . This results in the generation of the non-isolable intermediates .Applications De Recherche Scientifique

- Application: Les chercheurs ont exploré la 8-Chloro-2-(méthylthio)pyrido[3,4-d]pyrimidine comme échafaudage pour le développement d'inhibiteurs de kinases. Une approche chimique polyvalente permet la préparation d'intermédiaires, qui peuvent être ensuite dérivés pour créer de nouveaux composés ayant une activité inhibitrice potentielle des kinases .

- Application: La this compound sert de bloc de construction en synthèse de chimie médicinale. Elle a été utilisée dans la synthèse totale d'alcaloïdes marins (par exemple, la varioline B1) et de pyrimidines 2,4-disubstituées, une nouvelle classe d'inhibiteurs de la kinase KDR .

- Application: Les intermédiaires du composé peuvent être modifiés efficacement pour accéder à une large gamme de 2-amino-pyrido[3,4-d]pyrimidines. Ces dérivés peuvent présenter des activités biologiques diverses .

- Application: Bien que des applications spécifiques soient encore en cours d'investigation, les protocoles de sécurité standard en laboratoire s'appliquent. Les chercheurs manipulant la this compound doivent suivre les directives de sécurité, porter des équipements de protection appropriés et respecter les réglementations locales pour le stockage et l'élimination .

- Application: Bien que des rapports limités existent sur sa synthèse, une voie possible consiste à partir de la 2-chloro-4-nitropyrido[3,4-d]pyrimidine et à remplacer le groupe nitro par un groupe méthylthio. Des réactions supplémentaires conduisent à la this compound .

- Application: La recherche en cours vise à explorer la toxicité chimique et biologique de la this compound. Les chercheurs doivent faire preuve de prudence lors de la manipulation et suivre les directives de sécurité .

Inhibiteurs de Kinases

Synthèse en Chimie Médicinale

Modification Chimique et Dérivation

Considérations relatives à la sécurité et à la manipulation

Voies de Synthèse et Préparation

Études Biologiques et Toxicologiques

Mécanisme D'action

Target of Action

The primary target of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is the Monopolar Spindle 1 (MPS1) kinase . MPS1 is a dual-specificity kinase that plays a central role in mitosis and is one of the main components of the spindle assembly checkpoint . This kinase is upregulated in a large number of tumor types , suggesting that inhibition of MPS1 could be a therapeutic approach for the treatment of cancer .

Mode of Action

8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine interacts with MPS1 kinase, inhibiting its function . This compound addresses key pharmacophoric elements of the kinase ATP pocket . The inhibition of MPS1 prevents cells from progressing from metaphase to anaphase until the kinetochores are properly attached to the microtubules and under the appropriate tension at the metaphase plate .

Biochemical Pathways

The inhibition of MPS1 by 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine affects the spindle assembly checkpoint pathway . This pathway ensures proper chromosome segregation during cell division. When MPS1 is inhibited, cells may progress through mitosis with improperly attached kinetochores, leading to aneuploidy, a condition of having an abnormal number of chromosomes .

Pharmacokinetics

It has been found that the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved its stability in human liver microsomes (hlm) . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine’s action primarily involve the disruption of normal cell division. By inhibiting MPS1, this compound can cause cells to progress through mitosis with improperly attached kinetochores . This can lead to aneuploidy, which can result in cell death or the formation of cancerous cells .

Action Environment

The action, efficacy, and stability of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s lipophilicity, or affinity for a lipid environment, may allow it to diffuse easily into cells . Additionally, the metabolic stability of the compound in the liver can impact its bioavailability and efficacy .

Safety and Hazards

While specific safety and hazards data for 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine was not found, it’s important to note that chemicals of similar classes are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Orientations Futures

The future directions for 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine are likely to involve further exploration of its potential as a kinase inhibitor. As fused pyrimidines have been extensively explored by medicinal chemists, the challenge lies in discovering novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged . The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core, which significantly improved stability, is a promising direction for future research .

Propriétés

IUPAC Name |

8-chloro-2-methylsulfanylpyrido[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMICGHGYKZQSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=CN=C(C2=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

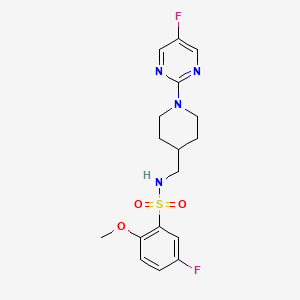

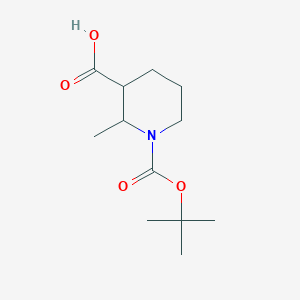

![2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2583748.png)

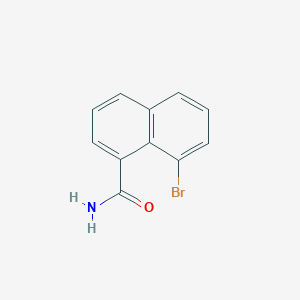

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

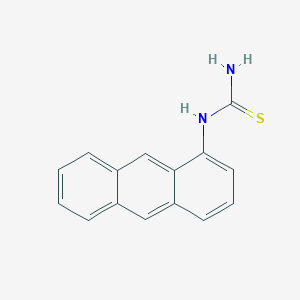

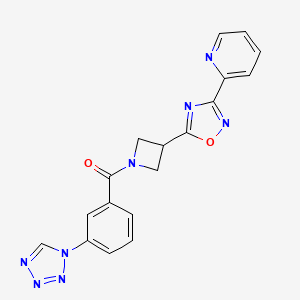

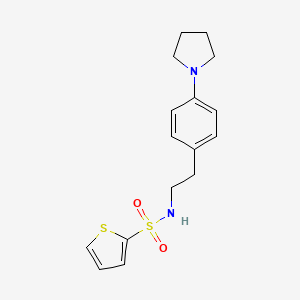

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

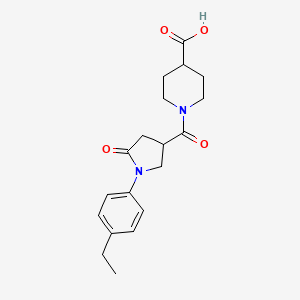

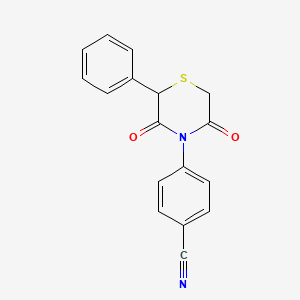

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)